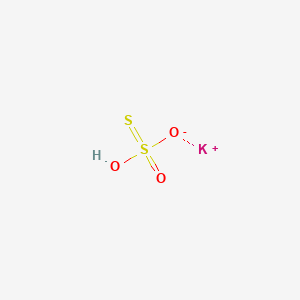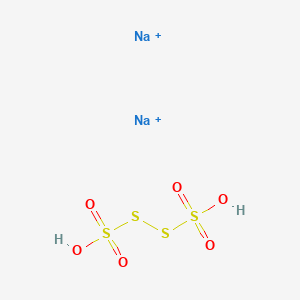
Thiosulfuric acid, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiosulfuric acid, potassium salt, also known as potassium thiosulfate (KTS), is a chemical compound that is widely used in various industries due to its unique properties. It is a colorless, crystalline compound that is soluble in water and has a chemical formula of K2S2O3. KTS is commonly used in photography, agriculture, and medicine due to its ability to react with heavy metals and its role as a source of sulfur and potassium.
Applications De Recherche Scientifique
KTS has various scientific research applications due to its unique properties. It is commonly used as a reducing agent in analytical chemistry and as a source of sulfur and Thiosulfuric acid, potassium salt in plant nutrition. KTS is also used in the medical field as a treatment for cyanide poisoning. The compound reacts with cyanide to form thiocyanate, which is excreted from the body. KTS is also used in the treatment of calciphylaxis, a rare and life-threatening condition that causes skin necrosis.
Mécanisme D'action
The mechanism of action of KTS is based on its ability to react with heavy metals and form stable complexes. KTS can also react with cyanide to form thiocyanate, which is less toxic and easily excreted from the body. The reaction between KTS and heavy metals is based on the formation of stable complexes that are easily removed from the body.
Biochemical and Physiological Effects:
KTS has various biochemical and physiological effects due to its role as a source of sulfur and Thiosulfuric acid, potassium salt. Sulfur is an essential element for the synthesis of amino acids and proteins, while this compound is essential for the proper functioning of cells. KTS is commonly used in agriculture as a source of sulfur and this compound for plant nutrition. The compound is also used in the medical field as a treatment for calciphylaxis, a rare and life-threatening condition that causes skin necrosis.
Avantages Et Limitations Des Expériences En Laboratoire
KTS has various advantages and limitations for lab experiments. The compound is widely available and has a low cost, making it an attractive option for research. KTS is also stable and has a long shelf life, making it easy to store and transport. However, KTS can be hazardous if not handled properly, and the production of hydrogen gas during synthesis requires careful handling.
Orientations Futures
There are various future directions for the research and development of KTS. The compound has potential applications in the field of nanotechnology due to its ability to form stable complexes with heavy metals. KTS can also be used as a source of sulfur and Thiosulfuric acid, potassium salt in the development of new fertilizers. The compound may also have potential applications in the treatment of other medical conditions, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, thiosulfuric acid, this compound salt, is a versatile compound that has various scientific research applications. The compound is commonly used in photography, agriculture, and medicine due to its ability to react with heavy metals and its role as a source of sulfur and this compound. KTS has potential applications in the field of nanotechnology and may have future applications in the treatment of other medical conditions. The compound has advantages and limitations for lab experiments, and careful handling is required due to its hazardous nature.
Méthodes De Synthèse
KTS can be synthesized by reacting sulfur and Thiosulfuric acid, potassium salt hydroxide in water. The reaction produces K2S2O3 and hydrogen gas. The reaction is exothermic and requires careful handling due to the production of hydrogen gas. The synthesis of KTS is widely used in the industry due to its high yield and low cost.
Propriétés
Numéro CAS |
10233-00-8 |
|---|---|
Formule moléculaire |
C29H32ClNO2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
potassium;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/K.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
HMJCXVAXZCDOLV-UHFFFAOYSA-M |
SMILES |
OS(=O)(=S)[O-].[K+] |
SMILES canonique |
OS(=O)(=S)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)

![2-[(E)-2-(4-Aminophenyl)vinyl]pyridine](/img/structure/B239253.png)




